molecular formula C24H30O6 B030368 9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate CAS No. 912-38-9

9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate

Cat. No.: B030368
CAS No.: 912-38-9
M. Wt: 414.5 g/mol
InChI Key: MONKXVNQUJNHLQ-LGLNQOIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate (CAS: 912-38-9) is a synthetic glucocorticoid intermediate critical in the production of Betamethasone, a potent anti-inflammatory agent . Its molecular formula is C₂₄H₃₀O₆ (MW: 414.49 g/mol), featuring a 9β,11β-epoxy ring, 16β-methyl group, and 21-acetate ester . The compound is sparingly soluble in water but compatible with organic solvents like acetonitrile and methanol, as demonstrated in reverse-phase HPLC analyses .

Properties

IUPAC Name

[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,20-,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONKXVNQUJNHLQ-LGLNQOIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10919891
Record name 17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912-38-9
Record name (9β,11β,16β)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000912389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,11.BETA.-EPOXY-17-HYDROXY-16.BETA.-METHYL-3,20-DIOXO-9.BETA.-PREGNA-1,4-DIENE-21-YL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4RBW718KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD), a readily available steroid precursor . This compound undergoes structural modifications to introduce the 16β-methyl group, 17β-side chain, and 9,11β-epoxide moiety. Critical intermediates include:

  • 4,9(11)-androstadiene-3,17-dione : Generated via acid-catalyzed dehydration of 9αOH-AD using acetic acid and hydrochloric acid .

  • 16α-Methyl intermediate : Formed by alkylation with methyl bromide under strongly basic conditions (e.g., LDA/THF at −40°C) .

  • 17-Side chain installation : Achieved using 2-chlorovinyl ethyl ether as a safer alternative to cyanide-based reagents .

The introduction of the 16β-methyl group is a pivotal step. A two-step process is employed:

  • Initial alkylation : Treatment of the 16-unsubstituted steroid with methyl bromide and lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −40°C yields the 16α-methyl derivative .

  • Epimerization : The 16α-methyl group is converted to the 16β-configuration via hydrogenation using Wilkinson’s catalyst ([RhCl(PPh₃)₃]), achieving 82% yield and >95% stereoselectivity .

Table 1: Comparison of Bases for 16α-Methylation

BaseTemperature (°C)Yield (%)16α:16β Ratio
LDA/THF−407895:5
t-BuOK/THF−306585:15
NaHMDS/THF−507090:10

Data adapted from Tang et al. .

9,11β-Epoxide Formation

Epoxidation of the Δ⁹(11) double bond is achieved using 1,3-dibromo-5,5-dimethylhydantoin (DBH) in acetone under acidic conditions (HClO₄, 0–5°C) . Subsequent treatment with potassium carbonate induces cyclization to form the 9,11β-epoxide with 96% yield. Key parameters include:

  • Solvent system : Acetone/water (10:1 ratio) optimizes solubility and reaction kinetics.

  • Temperature control : Maintaining 0–5°C prevents undesired ring-opening reactions.

21-Acetylation and Final Isolation

The 21-hydroxyl group is acetylated using acetic anhydride in dimethylformamide (DMF) at 115°C . Crude product is isolated by precipitation in ice water and purified via column chromatography (silica gel, benzene:acetone 4:1). Final crystallization from ethyl acetate/hexane yields the title compound with:

  • Overall yield : 22.9% from 9αOH-AD .

  • Purity : >99.5% (HPLC, C18 column, 254 nm).

Process Optimization and Scalability

Industrial-scale production emphasizes cost-effectiveness and safety:

  • Alternative reagents : 2-Chlorovinyl ethyl ether replaces toxic cyanide sources for side-chain installation .

  • Waste reduction : Solvent recovery systems achieve >80% THF and acetone reuse.

  • Quality control : In-process NMR and LC-MS monitor stereochemical integrity and intermediate purity.

Challenges and Solutions

  • Epoxide ring stability : The 9,11β-epoxide is prone to acid-catalyzed ring-opening. Storage under inert atmosphere (N₂) at −20°C prevents degradation .

  • Stereochemical drift : Strict temperature control during hydrogenation ensures 16β-methyl retention .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Steps

StepYield (%)Purity (%)Key Innovation
16β-Methylation8295Wilkinson’s catalyst
9,11β-Epoxidation9697DBH/acetone system
Microbial dehydrogenation9498Arthrobacter simplex strain

Chemical Reactions Analysis

9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogenation at specific positions can be achieved using reagents like iodine or bromine.

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.

Scientific Research Applications

Pharmaceutical Development

9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate is primarily used in the formulation and quality control of corticosteroid medications. Its presence as a metabolite can influence the pharmacokinetics and pharmacodynamics of corticosteroids like Mometasone and Betamethasone.

Proteomics Research

This compound is utilized in proteomics studies to understand protein interactions and modifications. Its role as an intermediate in the synthesis of glucocorticoids makes it valuable for researchers investigating steroid hormone pathways and their biological effects .

Toxicological Studies

The compound's structure allows it to be investigated for potential toxicological effects associated with steroid metabolism. Studies have shown that metabolites like 9β,11β-Epoxy derivatives can exhibit different biological activities compared to their parent compounds, which is crucial for assessing safety profiles in drug development .

Case Study 1: Glucocorticoid Metabolism

A study by Ferrante et al. (1977) investigated the metabolic pathways of Betamethasone and its derivatives. The findings indicated that metabolites like 9β,11β-Epoxy derivatives play a critical role in modulating the anti-inflammatory effects of glucocorticoids while potentially minimizing side effects associated with prolonged steroid use .

Case Study 2: Comparative Analysis of Steroidal Compounds

Li et al. (2002) conducted a comparative analysis of various steroid compounds, including Betamethasone and its epoxide forms. The study highlighted that the epoxide forms exhibited altered receptor binding affinities, suggesting that modifications at the 9 and 11 positions can enhance therapeutic efficacy while reducing adverse effects .

Mechanism of Action

The mechanism of action of 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate involves its conversion to Betamethasone. Betamethasone exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Pharmacological Implications

Compound Name Key Substituents Molecular Formula Glucocorticoid Activity Key Features
Target Compound 9β,11β-epoxy, 16β-methyl, 21-acetate C₂₄H₃₀O₆ Intermediate (precursor to Betamethasone) Epoxy ring enhances metabolic stability; 16β-methyl optimizes receptor binding .
Betamethasone Acetate 9α-fluoro, 16β-methyl, 21-acetate C₂₄H₃₁FO₆ High Fluorine at C9 increases potency; 21-acetate improves bioavailability .
Dexamethasone 9α-fluoro, 16α-methyl, 21-acetate C₂₂H₂₉FO₅ Very High 16α-methyl reduces mineralocorticoid activity; used in acute inflammation .
Fluprednisolone 6α-fluoro, 11β,17α,21-trihydroxy C₂₁H₂₇FO₅ Moderate 6α-fluoro enhances anti-inflammatory effects but increases side effects .
Budesonide 16α,17α-acetal, 11β,21-dihydroxy C₂₅H₃₄O₆ High (topical) Acetal group prolongs action; metabolized to 16α-hydroxyprednisolone .

Epoxy Group vs. Halogenation

The 9β,11β-epoxy moiety in the target compound distinguishes it from fluorinated analogues like Betamethasone (9α-fluoro) and Dexamethasone. While fluorine enhances glucocorticoid receptor affinity, the epoxy group may reduce systemic toxicity by limiting unintended metabolic pathways . For instance, Budesonide’s 16α,17α-acetal group undergoes selective hepatic metabolism, whereas the target compound’s epoxy ring is more stable under physiological conditions .

Methyl Group Position

The 16β-methyl configuration in the target compound contrasts with Dexamethasone’s 16α-methyl group. Studies show that 16β-methyl derivatives exhibit stronger binding to glucocorticoid receptors but shorter plasma half-lives compared to 16α-methyl analogues .

Esterification and Bioavailability

The 21-acetate group in the target compound is a common feature in prodrugs (e.g., Betamethasone dipropionate, CAS: 5593-20-4) to enhance lipophilicity and topical absorption . However, Betamethasone 17,21-dipropionate (CAS: 549-73-3) shows prolonged action due to dual esterification, whereas the target compound’s single acetate limits its duration .

Metabolism

The epoxy ring in the target compound resists hepatic degradation, unlike Budesonide’s acetal group, which is cleaved to 16α-hydroxyprednisolone . This stability may reduce systemic exposure but limits its direct therapeutic use, necessitating conversion to active metabolites like Betamethasone.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Betamethasone Acetate Dexamethasone
LogP 2.99 3.5 (estimated) 1.9
Water Solubility Low Practically insoluble Moderate
Half-Life N/A (intermediate) 36–54 hours 3–4 hours
Protein Binding ~70% (estimated) 64% 77%

Impurities and Related Substances

The target compound is associated with impurities such as Dexamethasone EP Impurity D (CAS: 24916-90-3), which lacks the 21-acetate group, reducing glucocorticoid activity . Another analogue, 9β,11α-epoxy-6β-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) (CAS: 60864-53-1), introduces a 6β-fluoro substituent, increasing anti-inflammatory potency but also toxicity risks .

Biological Activity

9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate, often referred to as a metabolite of Mometasone Furoate, is a steroid compound with significant biological activity. Its structural characteristics, including multiple hydroxyl groups and an epoxy group, contribute to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C26H32O7
  • Molecular Weight : Approximately 456.53 g/mol
  • CAS Number : 981-34-0

The compound is characterized by a complex structure that includes:

  • An epoxy group at positions 9 and 11.
  • Hydroxyl groups at positions 17 and 21.
  • An acetate group at position 21.

The biological activity of this compound is primarily mediated through its interaction with glucocorticoid receptors. This interaction leads to the modulation of various cellular signaling pathways involved in inflammation and immune responses.

Key Mechanisms Include:

  • Glucocorticoid Receptor Binding : The compound exhibits high affinity for glucocorticoid receptors, which are critical in mediating anti-inflammatory effects.
  • Inhibition of Pro-inflammatory Cytokines : It downregulates the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.
  • Regulation of Enzymatic Activity : The compound influences enzymes involved in the inflammatory process, such as phospholipase A2 and cyclooxygenase.

Biological Activity

Research indicates that this compound retains significant anti-inflammatory properties due to its structural features. It has been shown to exhibit various biological activities:

Activity TypeDescription
Anti-inflammatoryReduces inflammation by inhibiting cytokine production and immune cell activation.
ImmunosuppressiveModulates immune responses, potentially beneficial in autoimmune conditions.
AntiproliferativeInhibits cell proliferation in certain cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Inflammatory Response : A study demonstrated that this compound significantly reduced the levels of inflammatory markers in a murine model of arthritis. The reduction was associated with decreased infiltration of inflammatory cells into affected tissues .
  • Cell Line Studies : In vitro studies using human lung epithelial cells showed that treatment with this compound led to a reduction in the expression of IL-6 and IL-8 upon stimulation with lipopolysaccharides (LPS), indicating its potential utility in respiratory inflammatory conditions .
  • Pharmacokinetics : Research has also focused on the pharmacokinetic profile of this compound when administered topically versus systemically. It was found that topical administration resulted in localized effects with minimal systemic absorption, suggesting a favorable safety profile for dermatological applications .

Comparative Analysis with Related Compounds

The unique structural features of this compound distinguish it from other corticosteroids:

Compound NameCAS NumberKey Features
Mometasone Furoate83919-23-7Topical corticosteroid with potent anti-inflammatory effects.
Betamethasone378-44-9Widely used corticosteroid; lacks epoxy group.
Dexamethasone50-02-2Potent glucocorticoid; different structural modifications.

The presence of the epoxy group and specific hydroxyl configurations may enhance its biological activity compared to these analogs.

Q & A

Q. What analytical methods are recommended for confirming the identity and purity of this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy : The compound’s functional groups (e.g., epoxy, acetate, ketone) can be identified via characteristic absorption bands. For example, the 11β,21-diacetate group shows distinct C=O stretches at ~1740 cm⁻¹, while the 3,20-dione moiety exhibits peaks near 1660–1700 cm⁻¹ .
  • Thin-Layer Chromatography (TLC) : Use silica gel plates with a solvent system of chloroform:methanol (9:1). The sample solution (0.5 mg/mL in dehydrated alcohol) should yield a single spot with an Rf value comparable to a reference standard. Visualize under UV light or via sulfuric acid spray .
  • HPLC-UV : A reverse-phase C18 column with a methanol-water gradient (70:30 to 90:10) at 240 nm can assess purity. Retention time and peak symmetry should align with pharmacopeial standards (e.g., USP/EP) .

Q. What are the critical steps in synthesizing this compound?

Methodological Answer:

  • Key Synthesis Steps :
    • Epoxidation : Introduce the 9β,11β-epoxy group via oxidative cyclization of a 9,11-diene precursor using m-chloroperbenzoic acid (mCPBA) in dichloromethane .
    • Acetylation : Protect the 21-hydroxyl group with acetic anhydride in pyridine under anhydrous conditions .
    • Purification : Use column chromatography (Florisil or silica gel) with hexane-acetone gradients to isolate intermediates. Monitor purity via TLC .
  • Critical Parameters : Reaction temperature (<0°C for epoxidation to prevent side reactions) and anhydrous conditions during acetylation are essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:

  • NMR Discrepancies : For ambiguous ¹H/¹³C NMR signals (e.g., overlapping methyl or epoxy protons), use 2D techniques like COSY or HSQC. For example, the 16β-methyl group (δ ~1.2 ppm in ¹H NMR) can be confirmed via NOESY correlations with adjacent protons .
  • IR vs. X-ray Crystallography : If IR data conflicts with crystallographic results (e.g., unexpected carbonyl stretches), cross-validate using computational methods (DFT calculations for vibrational frequencies) .
  • Mass Spectrometry : High-resolution MS (HRMS) can distinguish between isobaric impurities (e.g., 16α vs. 16β isomers) by verifying exact mass (C₂₄H₃₁FO₇: expected [M+H]+ = 457.1978) .

Q. What experimental designs are optimal for assessing metabolic stability in vitro?

Methodological Answer:

  • Hepatocyte Incubation :
    • Prepare test compound (10 µM) in hepatocyte suspension (1×10⁶ cells/mL) with Williams’ Medium E .
    • Incubate at 37°C under 5% CO₂. Collect samples at 0, 15, 30, 60, and 120 minutes.
    • Quench with acetonitrile, centrifuge, and analyze via LC-MS/MS. Monitor parent compound depletion and metabolite formation (e.g., deacetylated or hydroxylated derivatives) .
  • Data Interpretation : Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally related corticosteroids (e.g., betamethasone acetate) to assess metabolic liability .

Q. How should stability studies be designed under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Protocol :
    • Acidic/Basic Conditions : Dissolve the compound in 0.1N HCl (pH 1) or 0.1N NaOH (pH 13) at 40°C for 24 hours. Neutralize and analyze degradation products via HPLC .
    • Oxidative Stress : Treat with 3% H₂O₂ at 25°C for 6 hours. Monitor epoxy ring opening or ketone oxidation .
    • Photostability : Expose solid samples to UV light (320–400 nm) for 48 hours. Assess changes in crystallinity (PXRD) and purity (HPLC) .
  • Key Metrics : Degradation products >0.1% require identification per ICH guidelines. Use QbD principles to model shelf-life .

Q. What strategies are effective for isolating and quantifying trace impurities?

Methodological Answer:

  • LC-MS/MS Method :
    • Column: C18 (2.1 × 100 mm, 1.7 µm).
    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 30% B to 95% B over 15 minutes.
    • Detect impurities (e.g., 16α-methyl isomers or deacetylated byproducts) with a LOQ of 0.05% .
  • Isolation via Prep-HPLC : Use a semi-preparative C18 column (10 × 250 mm) with isocratic elution (methanol:water, 65:35) to collect impurities for structural elucidation .

Q. How do structural modifications (e.g., 16β-methyl vs. 16α-methyl) impact glucocorticoid receptor binding?

Methodological Answer:

  • Molecular Docking : Compare the compound’s 3D structure (from X-ray or DFT-optimized geometry) with the glucocorticoid receptor (PDB ID: 1M2Z). The 16β-methyl group enhances hydrophobic interactions with Leu753 and Phe749, increasing binding affinity vs. 16α-methyl analogs .
  • In Vitro Assays : Use GR-transfected HEK293 cells. Measure IC₅₀ for dexamethasone (control) and test compound in competitive binding assays .

Q. What are the challenges in scaling up synthesis from lab to pilot plant?

Methodological Answer:

  • Critical Issues :
    • Epoxidation Exotherm : Control reaction temperature (<5°C) using jacketed reactors to prevent epoxy ring opening .
    • Acetic Anhydride Handling : Use closed systems to avoid moisture ingress, which reduces acetylation efficiency .
    • Chromatography Limitations : Replace column chromatography with crystallization (e.g., ethanol-water recrystallization) for cost-effective purification .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and ensure consistent epoxy content (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.